molecular formula C10H16N2O4 B027864 Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate CAS No. 104143-60-4

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B027864
CAS No.: 104143-60-4
M. Wt: 228.24 g/mol
InChI Key: HAMVHCFCPYLWKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of ethyl acetate with 1-acetyl-3-oxopiperazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product .

Industrial Production Methods

In an industrial setting, the production of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate lies in its specific structural features and the resulting chemical and biological properties .

Biological Activity

Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H14N2O3C_8H_{14}N_2O_3 and a molecular weight of approximately 186.21 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : The piperazine moiety can interact with various biological receptors, potentially modulating their activity. This interaction may influence several biochemical pathways involved in cell signaling and metabolism .
  • Biochemical Pathways : Research indicates that compounds containing piperazine rings often exhibit antimicrobial, anti-inflammatory, and analgesic properties. These effects are thought to arise from the modulation of enzyme activity and receptor interactions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It demonstrates significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies have shown that similar piperazine derivatives exhibit potent effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound. For instance, in animal models, compounds with similar structures have shown efficacy in reducing inflammation markers and symptoms associated with inflammatory conditions .

CompoundActivityReference
This compoundAntimicrobial
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidAnti-inflammatory

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Antimicrobial Screening : A study demonstrated that this compound exhibited significant antibacterial effects against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Anti-inflammatory Testing : In a controlled experiment involving induced edema in rat models, the compound showed a dose-dependent reduction in swelling, supporting its potential as an anti-inflammatory agent. At higher doses (125 mg/kg), it achieved nearly 60% inhibition of edema compared to control groups .

Properties

IUPAC Name

ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-3-16-9(14)6-8-10(15)11-4-5-12(8)7(2)13/h8H,3-6H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMVHCFCPYLWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544334
Record name Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104143-60-4
Record name Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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